Methyl 5-nitrobenzofuran-2-carboxylate
Overview
Description
Methyl 5-nitrobenzofuran-2-carboxylate is a chemical compound that is part of the benzofuran family, characterized by a furan ring fused to a benzene ring. The presence of a nitro group at the 5-position and a carboxylate ester at the 2-position distinguishes this compound. It serves as an intermediate in the synthesis of various pharmacologically active molecules and organic compounds.
Synthesis Analysis
The synthesis of related benzofuran derivatives has been explored in several studies. For instance, the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, which are structurally related to methyl 5-nitrobenzofuran-2-carboxylate, was achieved through an electrochemical aryl radical generation and cyclization-carboxylation sequence . Another study reported the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, indicating the versatility of benzofuran carboxylates in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to methyl 5-nitrobenzofuran-2-carboxylate has been determined using various techniques. For example, the crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid was elucidated by single-crystal X-ray diffraction, revealing a tetrameric proton-transfer formation . This highlights the potential for intermolecular interactions involving the nitrobenzofuran carboxylate moiety.
Chemical Reactions Analysis
Methyl 5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions. The nitration of related benzofuran derivatives has been described, leading to nitro-substituted products . Additionally, the synthesis of 5-methyl-3H,3'H-spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives demonstrates the reactivity of the furan ring in spiro-compound formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-nitrobenzofuran-2-carboxylate and its analogs can be inferred from related compounds. For instance, the optical properties of novel benzofuran derivatives were investigated, showing that absorption and emission spectra vary with substituents on the aryl ring . The study of hydrogen-bonded sheet structures in related compounds like methyl 4-(4-chloroanilino)-3-nitrobenzoate provides insights into the potential intermolecular interactions and electronic polarization effects .
Scientific Research Applications
Benzofuran Synthesis
- Intermediate in Benzofuran Synthesis : Methyl 5-nitrobenzofuran-2-carboxylate derivatives are crucial intermediates in benzofuran synthesis. For instance, the study by Horaguchi et al. (1987) explored the reactivities of intermediates in benzofuran synthesis, highlighting the formation of 3-methyl-5-nitrobenzofuran and its carboxylic acid derivatives under various conditions (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).
Antibacterial Activity
- Antibacterial Properties : Research by Powers (1976) on 2-methylbenzofurans, including derivatives of Methyl 5-nitrobenzofuran-2-carboxylate, showed bacteriostatic properties, indicating potential in developing new antibacterial agents (Powers, 1976).
Chemical Synthesis
- Key Intermediates in Chemical Synthesis : These compounds serve as key intermediates in various chemical syntheses. For example, Yi-fen et al. (2010) used a derivative in the synthesis of chlorantraniliprole, demonstrating the compound's utility in creating complex organic molecules (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Organometallic Chemistry
- Application in Organometallic Chemistry : Dias et al. (2015) described the synthesis and antimicrobial activities of di- and triorganotin(IV) carboxylates derived from a Schiff base related to Methyl 5-nitrobenzofuran-2-carboxylate. This indicates its relevance in creating compounds with potential biological activity (Dias, Lima, Takahashi, & Ardisson, 2015).
Molecular Structure Analysis
- Insights into Molecular Conformation : Studies like the one by Tinant et al. (1991) on related methyl nitrobenzoates provide insights into the molecular conformation and properties of these compounds, which is essential for understanding their reactivity and potential applications in various fields (Tinant, Declercq, Všetečka, & Exner, 1991).
Safety And Hazards
Future Directions
Benzofuran based compounds, such as “Methyl 5-nitrobenzofuran-2-carboxylate”, can serve as a promising lead scaffold in developing new drugs to combat microbial infections . The ever-increasing spread of bacterial infection with rising antibacterial drug resistance has necessitated the search for new classes of effective antibacterial agents with minimum toxicity .
properties
IUPAC Name |
methyl 5-nitro-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPOZLVAJOEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478583 | |
Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitrobenzofuran-2-carboxylate | |
CAS RN |
104862-11-5 | |
Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.